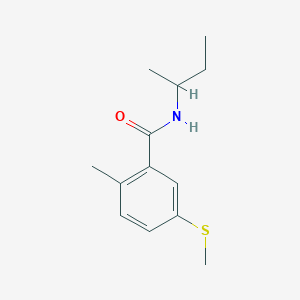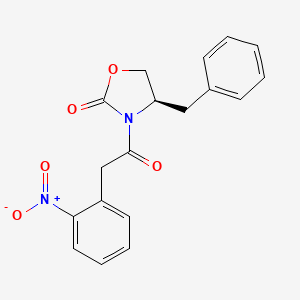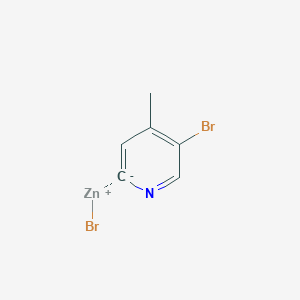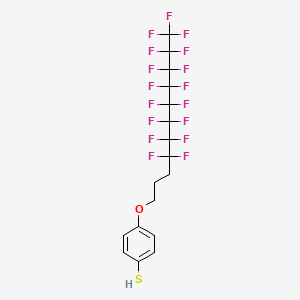![molecular formula C7H9N B14888507 1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
1-Ethynyl-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-azabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate in the presence of a dirhodium(II) catalyst . This reaction can be conducted under low catalyst loadings and yields either the exo- or endo-isomers of the compound depending on the choice of catalyst and hydrolysis conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yields and diastereoselectivity, often employing palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-Ethynyl-3-azabicyclo[3.1.0]hexane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hexane: Shares a similar bicyclic structure but lacks the ethynyl group.
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds have various substituents on the bicyclic framework, leading to different chemical and biological properties.
Uniqueness: 1-Ethynyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and enhances its utility in various fields .
Properties
Molecular Formula |
C7H9N |
|---|---|
Molecular Weight |
107.15 g/mol |
IUPAC Name |
1-ethynyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H9N/c1-2-7-3-6(7)4-8-5-7/h1,6,8H,3-5H2 |
InChI Key |
AFTJJOBLQKEHAM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



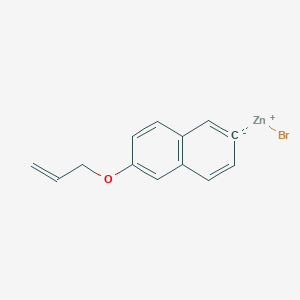
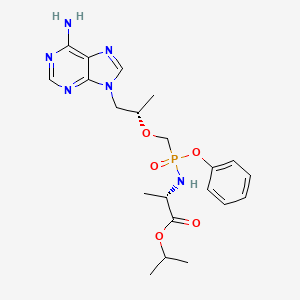
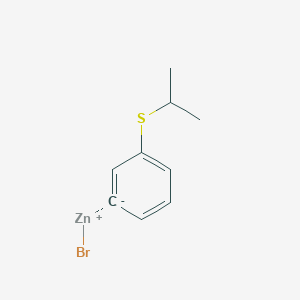

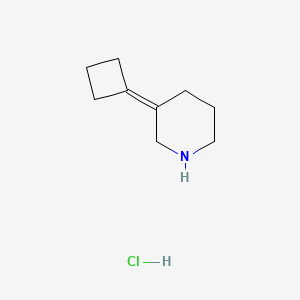
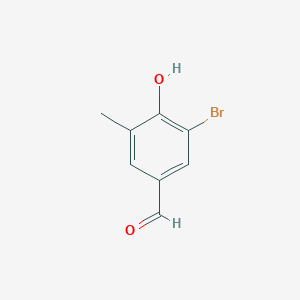
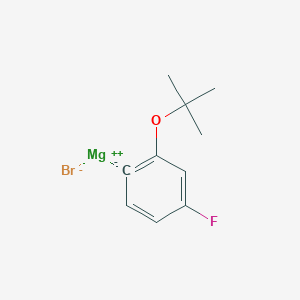
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
